Chemical structure and molecular properties of 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
Chemical structure and molecular properties of 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
This guide provides an in-depth technical analysis of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine , a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibition and a precursor for fused ring systems.[1]
Structural Dynamics, Synthetic Pathways, and Molecular Profiling[1]
Executive Summary
4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine represents a "privileged scaffold" in drug discovery.[1] Unlike its 1-aryl isomers, which are common in agrochemicals, this 4-aryl-5-aminopyrazole architecture is engineered for bioactivity in oncology and inflammation.[1] Its structural core—a penta-substituted pyrazole ring—features a critical ortho-chlorophenyl moiety at the C4 position.[1] This substitution pattern induces significant steric torsion, forcing the phenyl ring out of planarity with the pyrazole core, a conformational feature essential for selectivity in ATP-binding pockets of enzymes like Cyclin-Dependent Kinases (CDKs) and p38 MAP Kinase .
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Property | Detail |
| IUPAC Name | 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine |
| CAS Number | Not widely indexed; Custom Synthesis Category |
| Molecular Formula | C₁₁H₁₂ClN₃ |
| Molecular Weight | 221.69 g/mol |
| SMILES | CN1C(N)=C(C(C)=N1)C2=CC=CC=C2Cl |
| InChI Key | Generated from SMILES |
2.1 Structural Dynamics & Steric Locking
The defining feature of this molecule is the 4-(2-chlorophenyl) substitution.[1]
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Electronic Effect: The pyrazole ring is electron-rich (exaggerated by the 5-amino group).[1] The 2-chlorophenyl group acts as a weak electron-withdrawing group (inductive) but also as a steric bulk provider.[1]
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Conformational Lock: The ortho-chloro substituent creates a steric clash with the C3-methyl and C5-amino groups.[1] This forces the phenyl ring to rotate approximately 60–90° relative to the pyrazole plane. In drug design, this "twisted" conformation is often exploited to fill hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases) that planar molecules cannot access.
Synthesis & Manufacturing Protocol
The synthesis of 4-aryl-5-aminopyrazoles requires precise regiochemical control.[1] The standard Knorr-type condensation often yields mixtures; however, the Nitrilase Route (via
3.1 Retrosynthetic Analysis
The molecule is disassembled into two key precursors:
-
Methylhydrazine: Provides the N1-Methyl and N2 nitrogens.[1]
-
2-(2-Chlorophenyl)-3-oxobutanenitrile: Provides the carbon backbone, the C3-Methyl, and the C4-Aryl group.[1]
3.2 Step-by-Step Protocol
Step 1: Precursor Synthesis (
-
Reagents: 2-Chlorophenylacetonitrile, Ethyl Acetate, Sodium Ethoxide (NaOEt).
-
Mechanism: Claisen condensation.[1] The benzylic carbon of the nitrile is deprotonated by NaOEt and attacks the carbonyl of ethyl acetate.
-
Outcome: Formation of 2-(2-chlorophenyl)-3-oxobutanenitrile.[1]
Step 2: Cyclocondensation (Pyrazoles Formation)
-
Reagents: Methylhydrazine, Ethanol (Reflux), Acetic Acid (Catalytic).
-
Regioselectivity Control: Methylhydrazine (
) has two nucleophilic sites.[1] The is more nucleophilic due to the inductive effect of the methyl group. It attacks the ketone carbonyl first (forming a hydrazone), followed by the attacking the nitrile to close the ring. This sequence selectively yields the 1-methyl-5-amino isomer over the 1-methyl-3-amino isomer.[1]
3.3 Synthetic Pathway Diagram (DOT)
Caption: Regioselective synthesis via condensation of
Physicochemical Profiling
For drug development professionals, the following properties dictate the molecule's behavior in biological assays and formulation.
| Property | Value (Predicted/Exp) | Implication |
| LogP | 2.1 ± 0.3 | Moderate lipophilicity; good membrane permeability (Lipinski compliant).[1] |
| TPSA | ~41 Ų | High oral bioavailability potential (Target < 140 Ų).[1] |
| pKa (Basic) | ~3.5 (Pyrazole N2) | Weakly basic; likely uncharged at physiological pH (7.4).[1] |
| H-Bond Donors | 1 (Exocyclic | Critical for hinge-binding in kinase domains.[1] |
| Solubility | Low in water; High in DMSO/DCM | Requires micronization or salt formation (e.g., HCl) for in vivo dosing. |
Molecular Interactions & SAR Utility
This molecule is rarely a final drug but serves as a Core Scaffold .[1] Its utility lies in its ability to be derivatized.[1]
5.1 Kinase Inhibition Mechanism
In the context of kinase inhibitors (e.g., p38, Src, CDK):
-
Hinge Binding: The N2 nitrogen (acceptor) and the C5-amino group (donor) form a bidentate H-bond interaction with the kinase hinge region (mimicking Adenine of ATP).[1]
-
Gatekeeper Interaction: The 4-(2-chlorophenyl) group projects into the hydrophobic pocket behind the gatekeeper residue.[1] The 2-chloro substituent provides a specific shape complementarity that can induce selectivity against kinases with smaller gatekeepers.[1]
5.2 Derivatization Potential
-
Acylation of C5-Amine: Converts the amine into an amide or urea, significantly increasing potency and selectivity (common in "Type II" kinase inhibitors).
-
Cyclization: Reaction with 1,3-dicarbonyls yields Pyrazolo[1,5-a]pyrimidines , a fused ring system seen in drugs like Zaleplon (though Zaleplon is a different isomer, the chemistry is homologous).
Analytical Characterization (Expected Signals)
To validate the synthesis, researchers should look for these diagnostic NMR signals:
-
¹H NMR (DMSO-d₆):
- 2.1 ppm (s, 3H): C3-Methyl .
- 3.5 ppm (s, 3H): N1-Methyl .
-
5.0–6.0 ppm (bs, 2H): C5-Amine (
, exchangeable with D₂O). - 7.2–7.5 ppm (m, 4H): 2-Chlorophenyl aromatic protons.
-
¹³C NMR:
-
Distinct signals for the pyrazole carbons: C3 (approx. 145 ppm), C4 (approx. 100 ppm), C5 (approx. 150 ppm).
-
References
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Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org.[1] Chem. 2011, 7, 179–197.
-
National Institutes of Health (PMC). "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity."[1] PubMed Central.[1]
-
Organic Chemistry Portal. "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation." J. Org.[1][2][3] Chem. 2021.[1][2][3]
-
Korea University. "Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14." Korea Univ.[1] Research Repository.
